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molecular formula C7H6BrClO B041808 4-bromo-2-chloro-1-methoxybenzene CAS No. 50638-47-6

4-bromo-2-chloro-1-methoxybenzene

Cat. No. B041808
M. Wt: 221.48 g/mol
InChI Key: FPIQNBOUYZLESW-UHFFFAOYSA-N
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Patent
US06835745B2

Procedure details

Starting from 4-bromo-2-chlorophenol (22 g, 110 mmol) in place of 4-nitro-3-trifluoromethylphenol, the title compound (22 g, 93%, m.p. 69-71° C.) was synthesized in essentially the same manner as described above for 4-nitro-3-trifluoromethylanisole in Step 1, Scheme 1.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[N+]([C:13]1C=CC(OC)=CC=1C(F)(F)F)([O-])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:13])=[C:4]([Cl:9])[CH:3]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OC)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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